6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine
Overview
Description
6-Ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C14H14N2O2S and a molecular weight of 274.34 g/mol . This compound is characterized by the presence of a benzo[d]thiazole core, which is substituted with an ethoxy group at the 6-position and an N-(furan-2-ylmethyl) group at the 2-position.
Preparation Methods
The synthesis of 6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine typically involves the reaction of 6-ethoxybenzo[d]thiazol-2-amine with furan-2-carbaldehyde under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature until the desired product is formed .
Chemical Reactions Analysis
6-Ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-Ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in inflammatory processes .
Comparison with Similar Compounds
6-Ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine can be compared with other similar compounds, such as:
6-Methoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
6-Ethoxy-N-(thiophen-2-ylmethyl)benzo[d]thiazol-2-amine: This compound has a thiophen-2-ylmethyl group instead of a furan-2-ylmethyl group, which may affect its reactivity and biological activity.
Properties
IUPAC Name |
6-ethoxy-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-17-10-5-6-12-13(8-10)19-14(16-12)15-9-11-4-3-7-18-11/h3-8H,2,9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOCEAFHKYKZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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